

An In-depth Technical Guide to 4-(Bromomethyl)-2-fluorobenzonitrile

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Compound of Interest

Compound Name: 4-(Bromomethyl)-2-fluorobenzonitrile

Cat. No.: B1272964

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **4-(Bromomethyl)-2-fluorobenzonitrile**, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

4-(Bromomethyl)-2-fluorobenzonitrile is a solid organic compound that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.^{[1][2]} Its reactivity is primarily attributed to the bromomethyl group, which is susceptible to nucleophilic substitution reactions.^[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **4-(Bromomethyl)-2-fluorobenzonitrile**.

Identifier	Value	Source
CAS Number	222978-03-2	[2] [3]
Molecular Formula	C ₈ H ₅ BrFN	[2] [4]
Molecular Weight	214.03 g/mol	[2] [4]
Appearance	Solid	[5]

Property	Value	Source
Melting Point	44-45°C	[3]
Boiling Point	275.6 ± 30.0 °C at 760 mmHg	[3]
Density	1.6 ± 0.1 g/cm ³	[3]
Flash Point	120.5 ± 24.6 °C	[3]
Solubility	Slightly soluble in Methanol	

Experimental Protocols

The most common method for the synthesis of **4-(Bromomethyl)-2-fluorobenzonitrile** is the radical bromination of 2-Fluoro-4-methylbenzonitrile.

Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile

Materials:

- 2-Fluoro-4-methylbenzonitrile
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO)
- Chloroform (CHCl₃)
- Saturated aqueous sodium bicarbonate solution (NaHCO₃)

- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

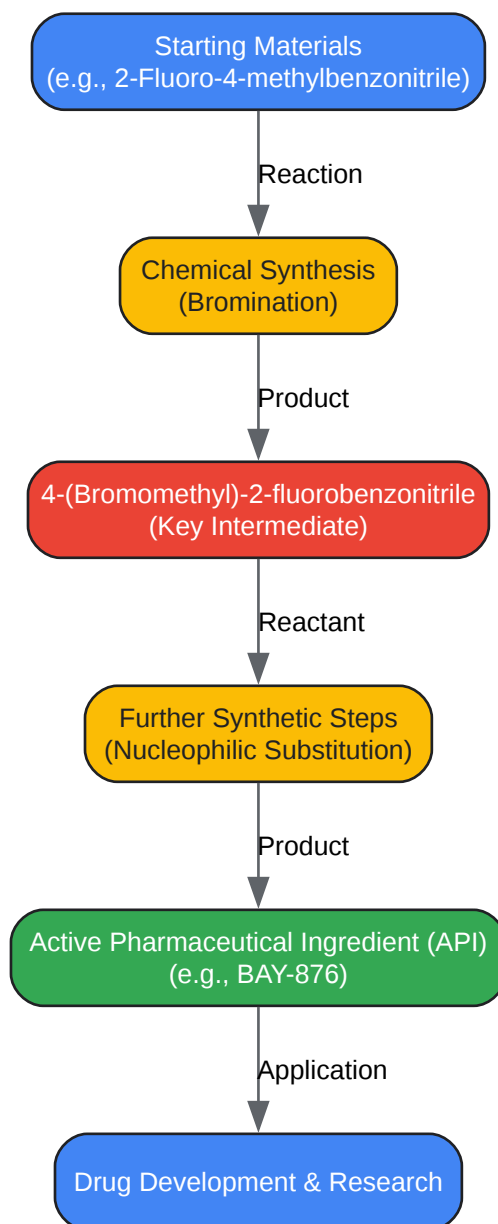
- Dissolve 2-Fluoro-4-methylbenzonitrile (10 g, 74.07 mmol) in 200 mL of chloroform in a round-bottom flask.[\[4\]](#)
- Add benzoyl peroxide (1 g) to the solution and stir until it is completely dissolved.[\[4\]](#)
- Add N-bromosuccinimide (19.77 g, 111.1 mmol) to the reaction mixture in batches.[\[4\]](#)
- Reflux the reaction mixture for 12 hours.[\[4\]](#)
- After the reaction is complete, cool the mixture to room temperature.[\[4\]](#)
- Wash the organic layer three times with a saturated aqueous sodium bicarbonate solution, followed by three washes with water, and finally three washes with saturated brine.[\[4\]](#)
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent by evaporation under reduced pressure.[\[4\]](#)
- Purify the crude product by column chromatography to yield **4-(Bromomethyl)-2-fluorobenzonitrile** as a light yellow liquid (yield: 88.79%).[\[4\]](#)

Applications in Drug Development

4-(Bromomethyl)-2-fluorobenzonitrile is a crucial intermediate in the synthesis of various pharmaceutical compounds.[\[1\]](#) Its most notable application is in the preparation of BAY-876, a highly selective and potent inhibitor of glucose transporter 1 (GLUT1).[\[4\]](#)[\[6\]](#)[\[7\]](#) GLUT1 is a key protein involved in the increased glucose consumption of many cancer cells, making it a significant target in oncology research.[\[6\]](#)[\[7\]](#)

Logical Relationship: Role in Pharmaceutical Synthesis

The following diagram illustrates the pivotal role of **4-(Bromomethyl)-2-fluorobenzonitrile** as a building block in the synthesis of pharmaceutically active compounds.

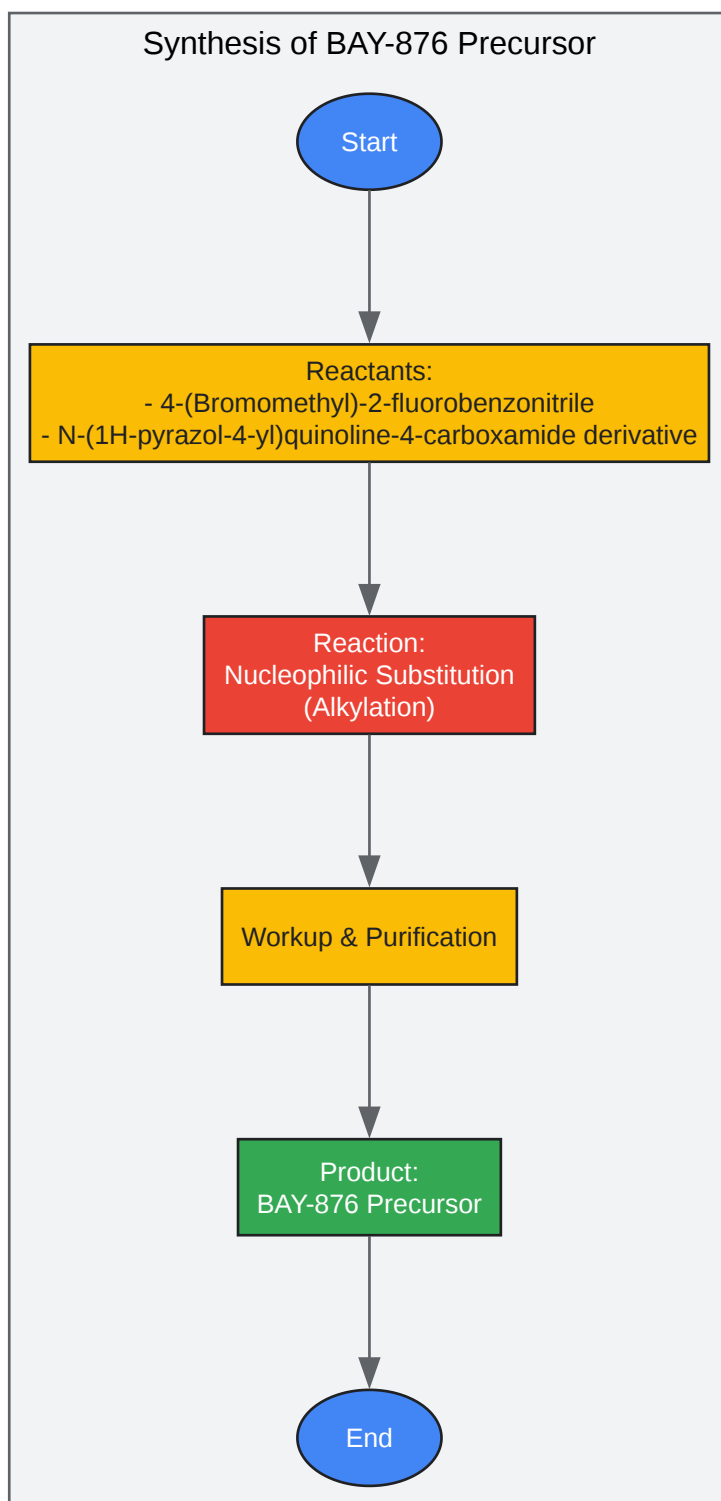


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Role of **4-(Bromomethyl)-2-fluorobenzonitrile** in API Synthesis.

Experimental Workflow: Synthesis of BAY-876 Precursor

The diagram below outlines the synthetic workflow where **4-(Bromomethyl)-2-fluorobenzonitrile** is utilized to create a precursor for the GLUT1 inhibitor, BAY-876.



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Workflow for the synthesis of a BAY-876 precursor.

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